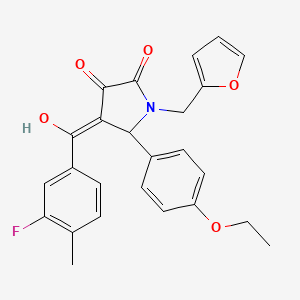

![molecular formula C23H26ClN5O2S B2360288 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine CAS No. 1112306-48-5](/img/structure/B2360288.png)

2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

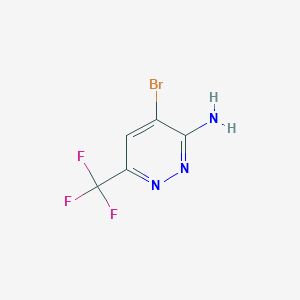

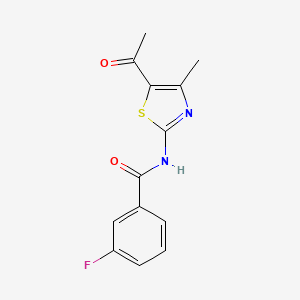

2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H26ClN5O2S and its molecular weight is 472. The purity is usually 95%.

BenchChem offers high-quality 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

The compound is involved in the synthesis and biological evaluation of various derivatives, showing potential antimicrobial activities. For instance, derivatives of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones, including the mentioned compound, have been screened for their antimicrobial activities, with some demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2007).

Synthesis and Labeling

The compound plays a role in the synthesis and labeling of pharmaceuticals. For example, it has been used in the synthesis of labeled compounds required for drug absorption, distribution, metabolism, and excretion (ADME) studies, and quantitative mass spectrometry bio-analytical studies (Zhang, Huang, & Huang, 2005).

Protein Kinase Inhibition

The compound contributes to the synthesis of protein kinase inhibitors, which are significant in cancer treatment. A hybrid flow and microwave approach involving this compound has been used to prepare protein kinase inhibitors efficiently (Russell et al., 2015).

Hypoglycemic Agents

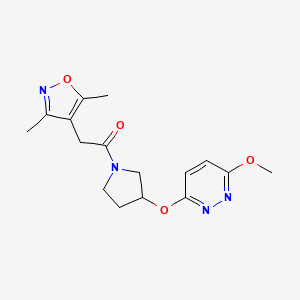

Derivatives of the compound have been synthesized and evaluated as glucokinase activators. One of the derivatives demonstrated significant efficacy as a dual-acting hypoglycemic agent, activating both glucokinase and PPARγ when administered orally to normal mice (Song et al., 2011).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a piperazine moiety are found in a variety of biologically active compounds for various disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to induce changes that enhance the drug’s effectiveness.

Biochemical Pathways

Given the broad range of biological activities associated with piperazine-containing compounds, it’s likely that multiple pathways could be affected .

Pharmacokinetics

The presence of the piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance , which could impact the compound’s bioavailability.

Result of Action

Compounds with a piperazine moiety have been associated with a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylphenyl)sulfonylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN5O2S/c1-3-17-5-8-19(9-6-17)32(30,31)21-15-26-23(27-22(21)25)29-12-10-28(11-13-29)20-14-18(24)7-4-16(20)2/h4-9,14-15H,3,10-13H2,1-2H3,(H2,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFUTJHLJJTOOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2360220.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2360221.png)

![5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360225.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2360226.png)